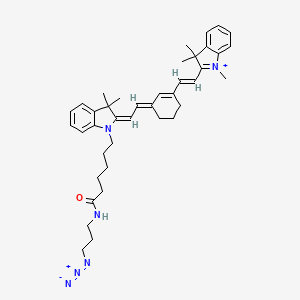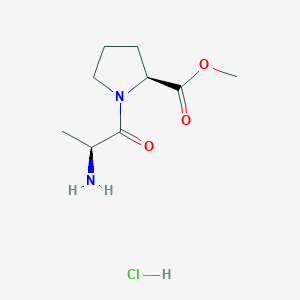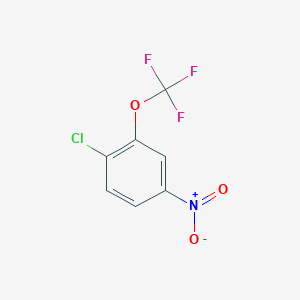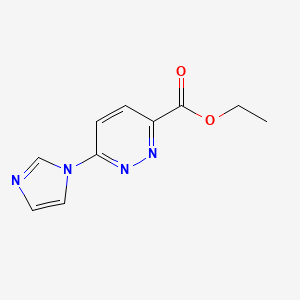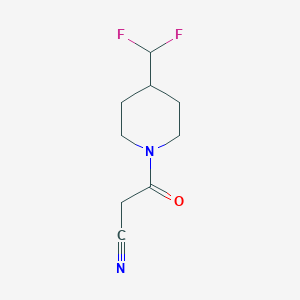
3-(4-(Difluormethyl)piperidin-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H12F2N2O and its molecular weight is 202.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Design und Synthese
Piperidin-Derivate, einschließlich derer mit Difluormethylgruppen, spielen in der Arzneimittelentwicklung eine zentrale Rolle, da sie in zahlreichen Pharmazeutika vorkommen. Sie werden oft als Bausteine bei der Synthese von Medikamenten verwendet, wobei ihre pharmakologischen Eigenschaften genutzt werden, um die Aktivität und Wirksamkeit zu verbessern .
Verbesserung der biologischen Aktivität
Die Einarbeitung der Piperidin-Einheit in Verbindungen kann deren biologische Aktivität deutlich verbessern. Dies gilt insbesondere für Derivate wie „3-(4-(Difluormethyl)piperidin-1-yl)-3-oxopropanenitrile“, die zur Entwicklung potenzieller Medikamente mit verbesserten pharmakokinetischen Profilen verwendet werden können .
Organische Leuchtdioden (OLEDs)
Piperidin-Derivate werden beim Aufbau hoch emittierender Metallkomplexe verwendet, die wesentliche Bestandteile von OLEDs sind. Die Difluormethylgruppe kann die elektronischen Eigenschaften dieser Verbindungen beeinflussen, was möglicherweise zu effizienteren lichtemittierenden Materialien führt .
Farbstoffsensibilisierte Solarzellen
Die strukturellen Merkmale von Piperidin-Derivaten, wie z. B. „this compound“, machen sie zu geeigneten Liganden für die Herstellung von starklichtabsorbierenden Metallkomplexen. Diese Komplexe werden in farbstoffsensibilisierten Solarzellen eingesetzt, um die Lichtabsorptionseigenschaften zu verbessern .
Antikoagulanzien
Piperidin-Derivate wurden auf ihre antikoagulativen Wirkungen untersucht. Die spezifische Struktur von „this compound“ kann zur Entwicklung neuer Antikoagulanzien mit weniger Nebenwirkungen und verbesserten Patientenergebnissen beitragen .
Cyclisierungsreaktionen in der organischen Chemie
Die fragliche Verbindung kann an verschiedenen Cyclisierungsreaktionen beteiligt sein, die in der organischen Chemie für die Synthese komplexer Moleküle von grundlegender Bedeutung sind. Diese Reaktionen können zur Bildung neuer Piperidin-Derivate mit potenziellen Anwendungen in der pharmazeutischen Chemie führen .
Biochemische Analyse
Biochemical Properties
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The compound’s interactions with specific enzymes may result in the activation or inhibition of metabolic pathways, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are critical for its activity . This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly impact its function and effectiveness.
Subcellular Localization
The subcellular localization of 3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is essential for its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


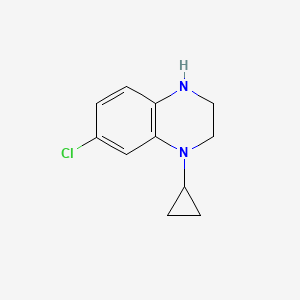


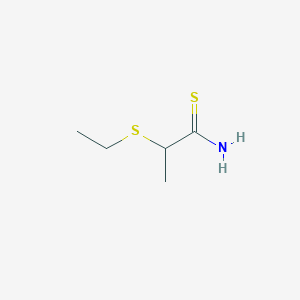
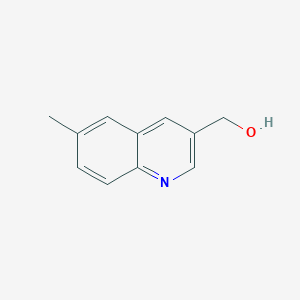
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
